4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
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Overview
Description
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a complex organic compound characterized by the presence of dichlorophenyl and isobutylamino groups
Preparation Methods
The synthesis of 4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dichlorophenylamine derivative, followed by the introduction of the isobutylamino group. The final step involves the formation of the oxobutanoic acid moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with biological receptors, while the isobutylamino group can influence the compound’s binding affinity and specificity. The oxobutanoic acid moiety may play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 4-((3,4-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid include other dichlorophenyl derivatives and isobutylamino-containing compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
IUPAC Name |
4-(3,4-dichloroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-9-3-4-10(15)11(16)5-9/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZPWHGUWVIHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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